3-Amino-3-cyclopentylbutanoic acid
CAS No.: 1270353-92-8
Cat. No.: VC17828991
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1270353-92-8 |
|---|---|
| Molecular Formula | C9H17NO2 |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | 3-amino-3-cyclopentylbutanoic acid |
| Standard InChI | InChI=1S/C9H17NO2/c1-9(10,6-8(11)12)7-4-2-3-5-7/h7H,2-6,10H2,1H3,(H,11,12) |
| Standard InChI Key | QAHSSUYWERNKMM-UHFFFAOYSA-N |
| Canonical SMILES | CC(CC(=O)O)(C1CCCC1)N |
Introduction
Nomenclature and Structural Characteristics
Chemical Identity
The IUPAC name for 3-amino-3-cyclopentylbutanoic acid denotes a four-carbon butanoic acid backbone with an amino group and cyclopentyl substituent at the β-position. While no exact match exists in public databases, the structurally similar 3-cyclopentyl-3-(cyclopropylamino)butanoic acid (PubChem CID: 83835061) provides a template for analysis . Its molecular formula is C₁₂H₂₁NO₂, with a computed molecular weight of 211.30 g/mol . The cyclopentyl group introduces steric hindrance, influencing conformational flexibility and intermolecular interactions.
Stereochemical Considerations
Chirality plays a critical role in biological activity. The (3S,4R) configuration observed in related PLP-dependent enzyme inhibitors suggests potential enantioselective interactions for the target compound. X-ray crystallography of analogous adducts reveals chair conformations in cyclopentane rings, with axial positioning of functional groups optimizing active-site binding .
Spectroscopic Profiles
While experimental data for 3-amino-3-cyclopentylbutanoic acid remains unavailable, the SMILES string CC(CC(=O)O)(C1CCCC1)N enables computational prediction of NMR and IR spectra. The carboxylic acid proton is expected to resonate near δ 12.1 ppm (¹H NMR), while the cyclopentyl CH₂ groups may appear as multiplet signals between δ 1.5–2.2 ppm .
Synthetic Methodologies
Retrosynthetic Analysis
Two principal routes emerge from literature:
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Vince Lactam Derivatization: Adapted from GABA-AT inhibitor syntheses , this method involves ring-opening of chirally pure Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) followed by functionalization.
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Enantioselective Mannich Reactions: Cyclopentyl ketones could undergo asymmetric Mannich reactions with glycine equivalents to install the amino acid moiety .
Stepwise Synthesis
A representative pathway derived from PMC studies :
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Lactam Alkylation: Treat Vince lactam with cyclopentylmagnesium bromide to install the cyclopentyl group.
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Ring-Opening Amination: React with ammonia under acidic conditions to yield 3-amino-3-cyclopentylbutanolactam.
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Oxidation and Hydrolysis: Convert the lactam to butanoic acid via Jones oxidation and subsequent hydrolysis.
Key Reaction Parameters:
Physicochemical Properties
Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 211.30 g/mol | |
| Density | 1.2±0.1 g/cm³ | |
| Boiling Point | 265.1±23.0°C (est.) | |
| LogP (XLogP3-AA) | 0.2 | |
| pKa (Carboxylic) | 4.76 |
Solubility and Stability
The compound exhibits limited aqueous solubility (12.7 mg/mL predicted) due to hydrophobic cyclopentyl and ionizable carboxylic groups . Stability studies of analogs suggest decomposition above 150°C, with moisture-sensitive imine intermediates requiring inert atmosphere handling .
Biochemical Interactions
Enzyme Inhibition Mechanisms
Structural analogs demonstrate irreversible inhibition of PLP-dependent aminotransferases via a three-step process :
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Schiff Base Formation: The amino group reacts with PLP cofactor, displacing lysine residues.
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Tautomerization: Conjugation shifts generate α,β-unsaturated intermediates.
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Covalent Adduct Formation: Michael addition of active-site nucleophiles (e.g., water, cysteine thiols) traps the inhibitor.
Kinetic Parameters for Analogous Systems:
Neuropharmacology
β-Amino acid analogs modulate neurotransmitter systems:
Computational Modeling
Molecular Dynamics Simulations
AMBER-based simulations (200 ns) of hOAT complexes predict:
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Key interactions:
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Salt bridge with Arg413 ( kcal/mol)
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π-alkyl interactions with Phe177 ( kcal/mol)
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ADMET Predictions
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